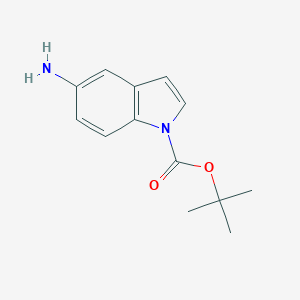

1-Boc-5-Aminoindole

描述

脱氢棉酚是棉酚的衍生物,棉酚是一种从棉籽中分离出来的多酚类化合物。棉酚因其生物活性而被广泛研究,包括其作为抗癌剂的潜力。脱氢棉酚的开发旨在降低棉酚的毒性,同时保留其治疗特性。 它在临床前研究中显示出作为抗凋亡蛋白抑制剂的潜力,使其成为癌症治疗的潜在候选药物 .

准备方法

合成路线和反应条件

脱氢棉酚的合成通常涉及棉酚的修饰。一种常见的方法包括六乙酰脱氢棉酚的区域选择性脱乙酰化,然后是羟基的还原去除。 此过程涉及多个步骤,包括保护和脱保护策略以获得所需的化合物 .

工业生产方法

脱氢棉酚的工业生产尚未有详细记载,但它可能遵循与实验室规模合成类似的合成路线。该工艺的可扩展性将涉及优化反应条件,以确保最终产品的高产率和纯度。

化学反应分析

反应类型

脱氢棉酚会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物以增强其生物活性并降低毒性至关重要 .

常用试剂和条件

脱氢棉酚的合成和修饰中常用的试剂包括用于去除羟基的还原剂和用于选择性脱乙酰化的保护基团。 反应条件通常涉及特定的温度、溶剂和催化剂以实现所需的转化 .

主要生成物

脱氢棉酚反应产生的主要产物包括具有改性官能团的各种衍生物。 这些衍生物旨在增强化合物的治疗特性并降低其毒性 .

科学研究应用

Pharmaceutical Development

1-Boc-5-aminoindole is primarily recognized as a key intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drug candidates targeting neurological disorders and other therapeutic areas. Its stability and reactivity make it suitable for constructing complex molecular architectures necessary for novel drug formulations.

Case Study: Neurological Disorders

Research has highlighted the compound's utility in synthesizing analogs that exhibit potential therapeutic effects against conditions such as Alzheimer's disease. For instance, derivatives of this compound have been investigated for their ability to inhibit specific pathways associated with neurodegeneration.

Organic Synthesis

In organic chemistry, this compound serves as a building block for constructing intricate molecules. Its functional groups allow chemists to explore new chemical reactions and pathways, facilitating the discovery of novel compounds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Curtius Rearrangement | Conversion of carboxylic acids | |

| Amide Formation | Formation of amides from amines | |

| Coupling Reactions | Used in peptide synthesis |

Bioconjugation

The compound is utilized in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is particularly relevant in developing targeted therapies and diagnostics.

Application Example: Targeted Drug Delivery

this compound can be conjugated with antibodies or peptides to create targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Material Science

In material science, this compound contributes to developing advanced materials such as polymers and coatings. Its unique chemical properties enhance material performance, making it valuable in various industrial applications.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, leading to better performance in applications like coatings and adhesives.

Research in Cancer Therapeutics

The compound has garnered attention for its potential role in cancer treatment. Studies are underway to evaluate its efficacy against various cancer cell lines, exploring its mechanisms of action and therapeutic potential.

Table 2: Efficacy of this compound Derivatives Against Cancer Cell Lines

作用机制

脱氢棉酚通过抑制 Bcl-2 家族的抗凋亡蛋白发挥作用。这些蛋白在调节凋亡中起着至关重要的作用,它们的抑制会导致癌细胞中程序性细胞死亡的诱导。 脱氢棉酚与这些蛋白结合,阻止它们与促凋亡蛋白相互作用,从而促进凋亡 .

相似化合物的比较

类似化合物

棉酚: 脱氢棉酚的母体化合物,以其生物活性而闻名,但与更高的毒性有关.

棉酚酮: 棉酚的另一种衍生物,具有潜在的治疗应用.

棉酚席夫碱: 旨在增强治疗特性的改性棉酚化合物.

脱氢棉酚的独特性

脱氢棉酚的独特性在于,与棉酚相比,它降低了毒性,同时保留了抑制抗凋亡蛋白的能力。 这使其成为作为抗癌剂进一步开发的有希望的候选者 .

生物活性

1-Boc-5-Aminoindole is a derivative of indole that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a tert-butyloxycarbonyl (Boc) protective group at the nitrogen atom of the amino group, which aids in its stability and reactivity in various chemical reactions. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group in 5-aminoindole using Boc anhydride. This reaction is crucial as it enhances the compound's solubility and stability, making it more suitable for biological assays. The general synthetic route can be summarized as follows:

- Starting Material : 5-aminoindole.

- Reagent : Boc anhydride.

- Solvent : Typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF).

- Reaction Conditions : The reaction is usually performed at room temperature or slightly elevated temperatures for several hours.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of indole derivatives, including this compound, against various cancer cell lines. For instance, a compound structurally similar to this compound was evaluated for its ability to inhibit cell growth in A549 (lung cancer) and K562 (chronic myeloid leukemia) cells. The results indicated that the compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range, suggesting potential as a chemotherapeutic agent .

The mechanism through which this compound exerts its biological effects may involve several pathways:

- Cell Cycle Arrest : Studies have shown that treatment with indole derivatives can lead to cell cycle arrest at the G2/M phase, thereby inhibiting cell division and proliferation .

- Induction of Apoptosis : Flow cytometric analysis demonstrated that these compounds could induce apoptosis in cancer cells, evidenced by increased sub-G1 populations and morphological changes consistent with apoptotic cell death .

- Inhibition of Key Signaling Pathways : Indole derivatives have been reported to suppress the expression of proteins involved in key signaling pathways such as EGFR and AKT, which are crucial for cell survival and proliferation .

Case Study 1: Anticancer Activity

A study investigated the effects of a series of indole derivatives on A549 and K562 cell lines. Among these derivatives, one closely related to this compound showed:

- IC50 Values : 120 nM against A549 and 10 nM against K562 cells.

- Mechanistic Insights : The compound was found to significantly increase apoptosis markers and alter cell cycle distribution favorably towards G2/M arrest .

Case Study 2: Inhibition of Enzymatic Activity

Another research focused on the dual inhibition of soluble epoxide hydrolase (sEH) and lipoxygenase (5-LOX) by indoline-based compounds. The findings indicated that modifications at specific positions on the indoline scaffold could enhance selectivity and potency against these enzymes, with several compounds exhibiting IC50 values below 100 nM .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | A549 | ~120 | Cell cycle arrest, apoptosis |

| Similar Indole Derivative | K562 | ~10 | Cell cycle arrest, apoptosis |

| Indoline-based Compound | sEH | <8 | Enzymatic inhibition |

属性

IUPAC Name |

tert-butyl 5-aminoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCVRKPFNLCHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469138 | |

| Record name | 1-Boc-5-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166104-20-7 | |

| Record name | 1,1-Dimethylethyl 5-amino-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166104-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-5-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminoindole, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。